PHENYLPROPANOLAMINE HYDROCHLORIDE
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-phenylpropan-1-ol hydrochloride are adrenergic receptors . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
2-Amino-1-phenylpropan-1-ol hydrochloride acts mainly by causing the release of norepinephrine . It also has direct agonist activity at some adrenergic receptors . This compound was originally thought to act as a direct agonist of adrenergic receptors, but it was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-phenylpropan-1-ol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short duration of action in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-phenylpropan-1-ol hydrochloride’s action are primarily related to its role as a sympathomimetic agent. By inducing the release of norepinephrine and activating adrenergic receptors, this compound can produce a range of physiological effects. These include vasoconstriction, which is why it is commonly used as a nasal decongestant, and appetite suppression .
Action Environment
The action, efficacy, and stability of 2-Amino-1-phenylpropan-1-ol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of this compound. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can influence the compound’s efficacy and the patient’s response to treatment .
Biochemical Analysis
Biochemical Properties
2-Amino-1-phenylpropan-1-ol hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to induce the release of norepinephrine, a neurotransmitter that plays a crucial role in various biochemical reactions .
Cellular Effects
The compound influences cell function by acting as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
2-Amino-1-phenylpropan-1-ol hydrochloride exerts its effects at the molecular level primarily through the induction of norepinephrine release, thereby activating adrenergic receptors . It also has direct agonist activity at some of these receptors .
Metabolic Pathways
2-Amino-1-phenylpropan-1-ol hydrochloride is involved in various metabolic pathways, primarily related to its role in the release of norepinephrine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYLPROPANOLAMINE HYDROCHLORIDE typically involves the reduction of norephedrine or ephedrine. One common method is the catalytic hydrogenation of norephedrine in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
PHENYLPROPANOLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
PHENYLPROPANOLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in studies related to neurotransmitter release and receptor binding.
Medicine: It is used in the formulation of nasal decongestants and appetite suppressants.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure and function, used as a decongestant and bronchodilator.
Pseudoephedrine: Used as a nasal decongestant, similar mechanism of action.
Amphetamine: A stimulant with a similar structure, used in the treatment of ADHD and narcolepsy.
Cathinone: A stimulant found in the khat plant, similar in structure and function.
Uniqueness
PHENYLPROPANOLAMINE HYDROCHLORIDE is unique due to its specific use as a nasal vasoconstrictor and appetite suppressant. Its ability to release norepinephrine and directly activate adrenergic receptors sets it apart from other similar compounds .
Properties
CAS No. |
154-41-6 |
---|---|
Molecular Formula |
C9H13NO.ClH C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
InChI Key |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Appearance |
Solid powder |
melting_point |
381 to 385 °F (NTP, 1992) |
Key on ui other cas no. |
40626-29-7 154-41-6 2153-98-2 |
physical_description |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
40626-29-7 |
shelf_life |
>2 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.